molecular formula C13H12N2O4 B6524050 N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1021249-95-5

N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B6524050
CAS No.: 1021249-95-5
M. Wt: 260.24 g/mol
InChI Key: MRQHGAVBTANIBN-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.07970687 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS Number: 1021249-95-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C14H13N3O3. The compound features a benzodioxine core with an oxazole substituent, which is significant for its biological activity.

PropertyValue
Molecular Weight260.24 g/mol
CAS Number1021249-95-5
IUPAC NameThis compound
Chemical StructureChemical Structure

Antimicrobial Activity

Research has indicated that compounds similar to N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine derivatives exhibit antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of benzodioxine derivatives. For instance, a derivative structurally similar to N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in vivo has also been documented.

Enzyme Inhibition

N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine derivatives have been identified as potential inhibitors of specific enzymes involved in metabolic processes. For example, they may act as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. This inhibition could provide therapeutic avenues for treating metabolic disorders such as obesity and diabetes.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested a series of benzodioxine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of benzodioxine compounds revealed that treatment with N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro derivatives resulted in significant tumor regression in xenograft models. The study highlighted the compound's role in modulating apoptotic pathways and reducing cell proliferation markers .

Case Study 3: Enzyme Inhibition
A structure–activity relationship (SAR) study indicated that modifications on the oxazole ring significantly enhanced the inhibitory potency against ACC. These findings suggest that further optimization could lead to more effective therapeutic agents for metabolic diseases .

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-6-12(19-15-8)14-13(16)11-7-17-9-4-2-3-5-10(9)18-11/h2-6,11H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQHGAVBTANIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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